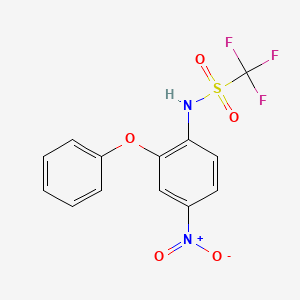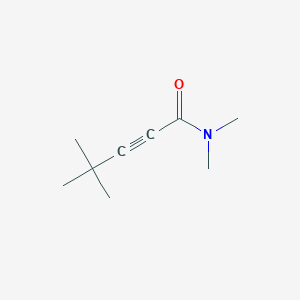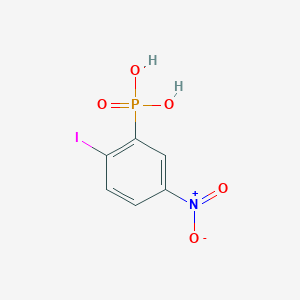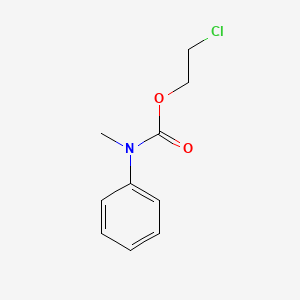![molecular formula C7H2Cl4N8O B14636635 N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea CAS No. 57166-14-0](/img/structure/B14636635.png)
N,N'-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea is a compound that belongs to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the triazine ring in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea typically involves the reaction of cyanuric chloride with urea. The process begins with the nucleophilic substitution of cyanuric chloride, where the chlorine atoms are replaced by urea under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding amines and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium carbonate or potassium carbonate are used as bases to facilitate the substitution reaction.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride and lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can be used to promote hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine results in the formation of a triazine-amine derivative, while hydrolysis yields triazine derivatives and corresponding amines.
Scientific Research Applications
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea involves its interaction with biological molecules. The triazine ring can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity and disruption of cellular processes . The compound’s antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor to many triazine derivatives, known for its reactivity and use in various chemical syntheses.
4,6-Dichloro-1,3,5-triazin-2-amine: Similar in structure but with different substituents, used in the synthesis of pharmaceuticals and agrochemicals.
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides and as an intermediate in organic synthesis.
Uniqueness
N,N’-Bis[(4,6-dichloro-1,3,5-triazin-2-yl)]urea is unique due to its dual triazine rings connected by a urea linkage. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
57166-14-0 |
|---|---|
Molecular Formula |
C7H2Cl4N8O |
Molecular Weight |
356.0 g/mol |
IUPAC Name |
1,3-bis(4,6-dichloro-1,3,5-triazin-2-yl)urea |
InChI |
InChI=1S/C7H2Cl4N8O/c8-1-12-2(9)15-5(14-1)18-7(20)19-6-16-3(10)13-4(11)17-6/h(H2,12,13,14,15,16,17,18,19,20) |
InChI Key |
DJLVJDYYTKTUFI-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)Cl)NC(=O)NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(1H-Indol-3-yl)acetyl]-L-proline](/img/structure/B14636580.png)
![N-[4-(2-chloroethyl)phenyl]acetamide](/img/structure/B14636586.png)
![6H-pyrazolo[1,5-b][1,2,4]thiadiazine](/img/structure/B14636590.png)







